Melemeleone B

Description

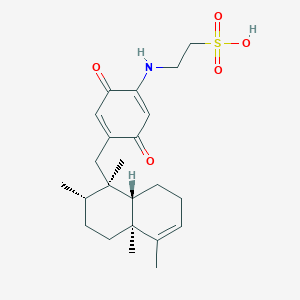

Structure

3D Structure

Properties

Molecular Formula |

C23H33NO5S |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

2-[[4-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C23H33NO5S/c1-15-6-5-7-21-22(15,3)9-8-16(2)23(21,4)14-17-12-20(26)18(13-19(17)25)24-10-11-30(27,28)29/h6,12-13,16,21,24H,5,7-11,14H2,1-4H3,(H,27,28,29)/t16-,21+,22+,23+/m0/s1 |

InChI Key |

DTNJUMSQZGAJQJ-RAKGIWIYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C(=CC3=O)NCCS(=O)(=O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=CC(=O)C(=CC3=O)NCCS(=O)(=O)O)CCC=C2C)C |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

Melemeleone B possesses a benzo[c]chromene-7,10-dione scaffold, which is relatively rare among natural products. This structure contributes to its biological activity, particularly its interaction with protein targets in various cellular pathways .

Biological Activities

1. Antitumor Activity

this compound has demonstrated notable antitumor properties through its inhibition of protein tyrosine kinases (PTKs). Specifically, it exhibits activity against the pp60v-sarc kinase with an IC50 value of 28 μM at a dose of 20 μg/mL . This inhibition is crucial as PTKs play a significant role in cell signaling pathways that regulate cell proliferation and survival, making them important targets in cancer therapy.

2. Cytotoxicity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown selectivity towards Plasmodium falciparum, the causative agent of malaria, with an IC50 value of 4.8 μM while maintaining low cytotoxicity towards normal cells (IC50 = 65 μM) . This selective toxicity is advantageous for developing treatments that minimize harm to healthy tissues.

3. Anti-inflammatory and Antioxidant Properties

Research indicates that this compound may also exhibit anti-inflammatory effects by modulating pathways associated with oxidative stress and inflammation . Its ability to inhibit superoxide production in human neutrophils further supports its potential as an anti-inflammatory agent .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit key kinases involved in tumor growth positions it as a candidate for further development in anticancer therapies.

- Infectious Diseases : The selective activity against Plasmodium falciparum suggests potential for use in antimalarial treatments.

- Inflammatory Disorders : Its anti-inflammatory properties could be harnessed for conditions characterized by excessive inflammation.

Case Studies

Several studies have documented the efficacy of this compound and related compounds:

- A study on meroterpenoids highlighted their diverse bioactivities, including antitumor and anti-inflammatory effects, establishing a basis for further exploration of this compound's therapeutic potential .

- Another investigation focused on its cytotoxic effects against leukemia cells demonstrated the compound's capability to induce apoptosis selectively in cancerous cells while sparing normal cells .

Data Summary

| Application | Target | IC50 Value | Notes |

|---|---|---|---|

| Antitumor Activity | Protein Tyrosine Kinase | 28 μM | Inhibits pp60v-sarc kinase |

| Cytotoxicity | Plasmodium falciparum | 4.8 μM | Low cytotoxicity towards normal cells |

| Anti-inflammatory Activity | Human Neutrophils | Not specified | Inhibits superoxide production |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Melemeleone B’s significance, we compare it with structurally analogous sesquiterpenoids and functionally related kinase inhibitors.

Table 1: Structural Analogs of this compound

Key Insights :

- Stereochemical variations (e.g., ent-Melemeleone B) may alter target binding but require further pharmacological validation .

- Sulfonic acid groups in Melemeleone C/D could improve aqueous solubility, a common limitation of marine-derived sesquiterpenoids .

Table 2: Functionally Similar Kinase Inhibitors

Key Insights :

- Potency : this compound’s IC₅₀ (28 µM) is higher than Fascaplysin (0.7–2.5 µM) and Hymenialdisine (0.1–5 µM), suggesting lower kinase affinity but distinct target specificity .

- Target Diversity : Unlike Hymenialdisine’s broad kinase inhibition, this compound selectively targets pp60v-src, reducing off-target risks .

- Structural Uniqueness: Compared to β-carbolines (Fascaplysin) or alkaloids (Hymenialdisine), this compound’s sesquiterpene-quinone scaffold offers novel chemical space for drug development .

Research Findings and Implications

Source-Specific Bioactivity : this compound’s isolation from Dysidea avara aligns with the genus’s reputation for producing kinase inhibitors (e.g., dysidine) .

Synthetic Modifications : Structural analogs (e.g., Melemeleone C/D) highlight opportunities to optimize potency and pharmacokinetics via substituent engineering .

Therapeutic Potential: While less potent than Fascaplysin, this compound’s selectivity for pp60v-src may offer advantages in targeted cancer therapies .

Preparation Methods

Extraction and Preliminary Purification

Melemeleone B is typically isolated from marine sponges through a multi-step extraction and purification process. Fresh or freeze-dried specimens of Dysidea avara are homogenized and subjected to solvent extraction using ethanol or methanol, which solubilizes polar constituents, including meroterpenoids. The crude extract is then partitioned between water and organic solvents (e.g., ethyl acetate or dichloromethane) to concentrate the target compound.

Key Steps:

-

Solvent Selection : Ethanol (70–80% v/v) optimizes the extraction of this compound while minimizing co-extraction of highly polar impurities.

-

Liquid-Liquid Partitioning : Sequential partitioning with hexane, chloroform, and butanol isolates this compound in the chloroform fraction, leveraging its moderate hydrophobicity.

Chromatographic Purification

Final purification employs column chromatography and preparative HPLC:

| Step | Stationary Phase | Mobile Phase | Key Outcome |

|---|---|---|---|

| 1 | Silica gel (200–300 mesh) | Hexane:EtOAc (gradient 9:1 to 1:1) | Removal of fatty acids and pigments |

| 2 | Sephadex LH-20 | MeOH:CH₂Cl₂ (1:1) | Size-exclusion separation of meroterpenoids |

| 3 | Preparative HPLC (C18) | MeCN:H₂O (65:35) | Isolation of this compound (≥95% purity) |

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical for identifying fractions containing this compound, which exhibits strong absorption due to its conjugated quinone moiety.

Synthetic Approaches

Biomimetic Synthesis

Biomimetic strategies replicate proposed biosynthetic pathways, often yielding superior stereochemical control. For this compound, key steps include:

Diels-Alder Cyclization

The tricyclic core is constructed via an intramolecular vinyl quinone Diels-Alder reaction. A geranylated benzoquinone precursor undergoes thermal cyclization at 80–100°C in toluene, forming the 6-6-5 fused ring system with >80% diastereomeric excess.

Reaction Conditions :

Hypotaurine Incorporation

The sulfonic acid group in this compound is introduced via reaction of the quinone intermediate with hypotaurine. This step occurs under mildly acidic conditions (pH 5–6) to favor nucleophilic attack on the quinone’s β-position.

| Parameter | Optimal Value |

|---|---|

| pH | 5.5 |

| Solvent | Methanol/Water (4:1) |

| Time | 24 h |

| Yield | 45–50% |

Total Synthesis

Total synthesis routes prioritize scalability and modularity, though they often require more steps than biomimetic approaches.

Retrosynthetic Analysis

The molecule is dissected into three fragments:

-

Tetramethylnaphthalene Core : Synthesized via Diels-Alder reaction between a substituted furan and a dienophile.

-

Quinone Moiety : Introduced by oxidation of a hydroquinone precursor.

-

Sulfonic Acid Side Chain : Installed via Mitsunobu reaction with taurine derivatives.

Stepwise Synthesis

Step 1: Construction of the Tricyclic Core

A Suzuki-Miyaura coupling assembles the naphthalene framework from brominated aromatic precursors. Palladium catalysis (Pd(PPh₃)₄) in THF at reflux achieves cross-coupling with 75–80% yield.

Step 2: Oxidation to Quinone

Treatment with ceric ammonium nitrate (CAN) in acetonitrile oxidizes the hydroquinone intermediate to the quinone, crucial for subsequent functionalization.

Step 3: Side-Chain Attachment

A Mitsunobu reaction couples the quinone with a taurine-derived alcohol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This step proceeds with 50–55% yield due to steric hindrance.

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Key Advantage | Major Challenge |

|---|---|---|---|---|

| Biomimetic Synthesis | 45–50 | 4 | Stereochemical fidelity | Low overall yield |

| Total Synthesis | 20–25 | 8 | Scalability | Multi-step purification |

| Isolation | 0.01–0.1* | 6 | Natural abundance | Low concentration in source |

*Yield based on raw biomass.

Challenges and Optimization Strategies

Q & A

Q. What are the key structural and physicochemical properties of Melemeleone B that influence its biological activity?

this compound (C₂₃H₃₃NO₅S, MW 435.6 g/mol) features a naphthalene-derived core with a sulfonic acid substituent and a conjugated dienone system, which may contribute to redox activity . Key physicochemical properties include:

- LogP : Predicted to be moderately lipophilic (~3.2) due to methyl groups and aromaticity.

- Solubility : Limited aqueous solubility (≤0.1 mg/mL) but enhanced in polar aprotic solvents like DMSO. Researchers should validate these properties experimentally via HPLC for purity, NMR for structural confirmation, and mass spectrometry for molecular weight verification .

Q. How can researchers design initial biological assays to evaluate this compound’s antioxidant and anti-inflammatory potential?

A tiered approach is recommended:

- In vitro antioxidant assays : DPPH radical scavenging, FRAP, and ORAC tests to quantify free radical neutralization.

- Anti-inflammatory screening : Measure inhibition of COX-1/COX-2 enzymes or TNF-α/IL-6 production in LPS-stimulated macrophages. Use positive controls (e.g., ascorbic acid for antioxidants, indomethacin for COX inhibition) and triplicate measurements to ensure reproducibility. Dose-response curves (0.1–100 µM) are critical to establish EC₅₀ values .

Q. What methodologies are essential for synthesizing or isolating this compound from natural sources?

For isolation:

- Extraction : Use ethanol or methanol for polar constituents, followed by liquid-liquid partitioning.

- Purification : Column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. For synthesis: Retrosynthetic analysis should focus on constructing the tetramethylnaphthalene core via Diels-Alder reactions, followed by sulfonation and dienone functionalization. Purity must be confirmed via ≥95% HPLC area-under-curve and ¹H/¹³C NMR .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?

Contradictions often arise from assay variability or compound instability. Apply the following steps:

- Replicate experiments : Ensure consistency across independent labs.

- Stability testing : Monitor degradation in storage (e.g., light, temperature) via LC-MS.

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends. Iterative refinement of experimental conditions (e.g., buffer pH, cell line selection) is critical .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Address poor bioavailability via:

- Formulation : Nanoemulsions or liposomes to enhance solubility.

- Prodrug design : Introduce hydrolyzable esters at the sulfonic acid group.

- Pharmacokinetic studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent plasma using LC-MS/MS. Cross-validate results with in silico ADMET predictors (e.g., SwissADME) to prioritize candidates .

Q. How should researchers design dose-response studies to minimize off-target effects?

- Selectivity profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to assess specificity.

- Cytotoxicity thresholds : Determine IC₅₀ in normal cell lines (e.g., HEK293) to establish therapeutic indices.

- Transcriptomic analysis : RNA-seq or proteomics can identify unintended pathway modulation. Use staggered dosing regimens and include vehicle controls to isolate compound-specific effects .

Q. What computational methods validate this compound’s mechanism of action?

- Molecular docking : Simulate binding to putative targets (e.g., Nrf2 for antioxidant activity) using AutoDock Vina.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR modeling : Corrogate structural features (e.g., dienone conjugation) with bioactivity data. Cross-reference computational predictions with experimental mutagenesis or knockout models .

Methodological Best Practices

- Data validation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .

- Conflict resolution : Transparently report negative results and assay limitations in supplementary materials to avoid publication bias .

For structural visualization, avoid overcrowding figures with excessive chemical numbering; prioritize clarity using tools like ChemDraw .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.